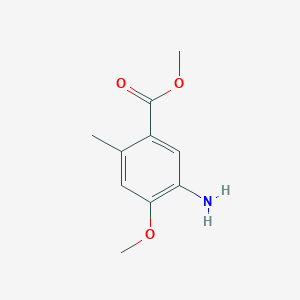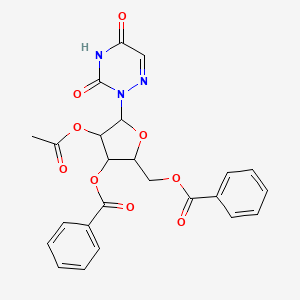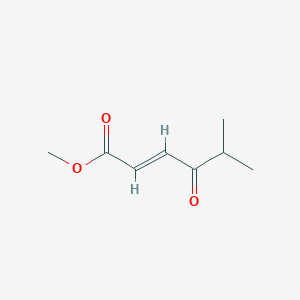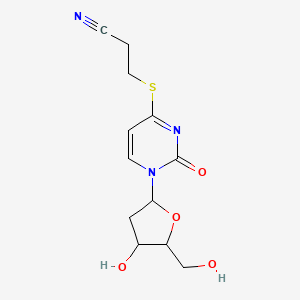
S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S4-(2-Cyanoethyl)-4-thio-2’-deoxyuridine: is a synthetic nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the substitution of a sulfur atom at the 4-position of the uridine ring and the addition of a cyanoethyl group at the S4 position. These modifications confer unique properties to the molecule, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S4-(2-Cyanoethyl)-4-thio-2’-deoxyuridine typically involves multiple steps, starting from commercially available nucleosides. The key steps include the introduction of the cyanoethyl group and the thiolation at the 4-position of the uridine ring. Common reagents used in these reactions include cyanoethylating agents and sulfur donors. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of S4-(2-Cyanoethyl)-4-thio-2’-deoxyuridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The process is carefully monitored to maintain consistent quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: S4-(2-Cyanoethyl)-4-thio-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: In chemistry, S4-(2-Cyanoethyl)-4-thio-2’-deoxyuridine is used as a building block for the synthesis of modified oligonucleotides. These modified oligonucleotides are valuable tools for studying nucleic acid interactions and for developing new therapeutic agents .
Biology: In biological research, this compound is used to investigate the mechanisms of nucleic acid recognition and binding. It serves as a probe to study the interactions between nucleic acids and proteins, as well as the effects of chemical modifications on nucleic acid stability and function .
Medicine: Its ability to inhibit viral replication and to interfere with DNA synthesis makes it a promising candidate for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of diagnostic reagents and as a component of biosensors. Its unique chemical properties make it suitable for use in various analytical techniques .
Mechanism of Action
The mechanism of action of S4-(2-Cyanoethyl)-4-thio-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The cyanoethyl group and the sulfur atom at the 4-position of the uridine ring play crucial roles in its activity. These modifications can disrupt base pairing and hydrogen bonding, leading to the inhibition of nucleic acid synthesis and function .
Molecular Targets and Pathways: The primary molecular targets of S4-(2-Cyanoethyl)-4-thio-2’-deoxyuridine are viral and cellular DNA polymerases. By incorporating into the growing DNA chain, it can terminate DNA synthesis and inhibit viral replication. Additionally, it can interfere with the activity of enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
4-Cyanoindole-2’-deoxyribonucleoside (4CIN): A fluorescent nucleoside analogue used in similar applications.
2’-Fluoro-4’-thioRNA (F-SRNA): A modified RNA analogue with enhanced stability.
2’-O-Me-4’-thioRNA (Me-SRNA): Another modified RNA analogue with unique properties.
Uniqueness: S4-(2-Cyanoethyl)-4-thio-2’-deoxyuridine is unique due to its specific combination of modifications, which confer distinct chemical and biological properties. Its ability to inhibit viral replication and to serve as a versatile building block for modified nucleic acids sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H15N3O4S |
|---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile |
InChI |
InChI=1S/C12H15N3O4S/c13-3-1-5-20-10-2-4-15(12(18)14-10)11-6-8(17)9(7-16)19-11/h2,4,8-9,11,16-17H,1,5-7H2 |
InChI Key |
CZQBHPVPERJLGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)SCCC#N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



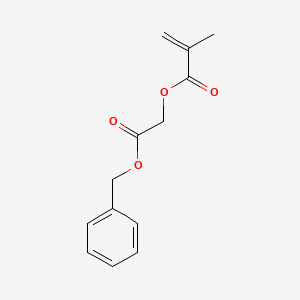
![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)
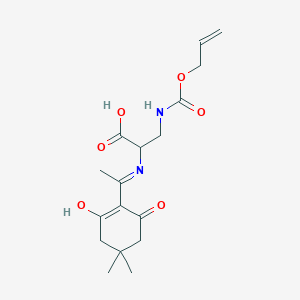
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)

